molecular formula C21H20N2O3S3 B2896803 ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 727689-63-6

ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2896803
CAS No.: 727689-63-6
M. Wt: 444.58
InChI Key: OEGJGGKEOFPDFM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a thiazole ring, a cyclopentathiophene core, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted phenylthiourea with α-haloketones under basic conditions.

    Cyclopentathiophene Core Construction: The cyclopentathiophene core is formed through a cyclization reaction involving a diene and a thioketone.

    Coupling Reactions: The thiazole and cyclopentathiophene intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group on the thiazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted phenylthiazole derivatives

Scientific Research Applications

Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the thiazole and cyclopentathiophene moieties.

    Biological Studies: The compound is used in studies to understand the interaction of thiazole derivatives with biological targets such as enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiazole and cyclopentathiophene derivatives:

    Similar Compounds: Thiazole derivatives such as 2-aminothiazole, 2-mercaptothiazole, and cyclopentathiophene derivatives like 2,3-dihydro-4H-cyclopenta[b]thiophene.

    Uniqueness: The combination of the thiazole ring with the cyclopentathiophene core and the presence of the ethyl ester group make this compound unique, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S3/c1-2-26-20(25)18-14-9-6-10-16(14)29-19(18)23-17(24)12-28-21-22-15(11-27-21)13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGJGGKEOFPDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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